molecular formula C16H16N2O2S B4978504 2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole

2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole

Cat. No.: B4978504
M. Wt: 300.4 g/mol
InChI Key: ULFUBRUDFOOUAW-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl ethyl ether with benzimidazole in the presence of a sulfanylating agent. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)ethyl-1H-benzimidazole-2-sulfenate
  • 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole is unique due to its specific sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzimidazole derivatives that may lack this functional group .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-19-13-8-6-12(7-9-13)10-11-20-21-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFUBRUDFOOUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCOSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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